molecular formula C13H11N3O4 B8595896 2-(4-Aminoanilino)-5-nitrobenzoic acid CAS No. 63594-71-8

2-(4-Aminoanilino)-5-nitrobenzoic acid

Cat. No.: B8595896
CAS No.: 63594-71-8
M. Wt: 273.24 g/mol
InChI Key: ANTBYPKPVHTNAD-UHFFFAOYSA-N
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Description

2-(4-Aminoanilino)-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 5-position and a 4-aminoanilino group at the 2-position. The molecular formula is C₁₃H₁₂N₃O₄, with a molecular weight of 298.26 g/mol. This compound is of interest in pharmaceutical and materials chemistry due to its functional groups, which allow for hydrogen bonding, acidity modulation, and further derivatization .

Properties

CAS No.

63594-71-8

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

2-(4-aminoanilino)-5-nitrobenzoic acid

InChI

InChI=1S/C13H11N3O4/c14-8-1-3-9(4-2-8)15-12-6-5-10(16(19)20)7-11(12)13(17)18/h1-7,15H,14H2,(H,17,18)

InChI Key

ANTBYPKPVHTNAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

Sulfonic Acid Derivatives
  • 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid (C₁₂H₁₁N₃O₅S, MW 309.30 g/mol): Replaces the carboxylic acid group with a sulfonic acid (-SO₃H). The sulfonic acid group increases acidity (pKa ~1–2) and water solubility compared to the carboxylic acid analog (pKa ~2–3). Applications: Primarily used in dye synthesis and as a surfactant due to its high polarity .
Cyclic Amine Substituents
  • 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (CAS 19555-48-7): Substitutes the aminoanilino group with pyrrolidine. The cyclic amine enhances lipophilicity, improving membrane permeability. Demonstrated inhibitory activity against bacterial enzymes in the MEP pathway .
  • 5-Nitro-2-(piperidin-1-yl)benzoic acid (CAS 42106-50-3):
    • Similar to the pyrrolidine analog but with a six-membered piperidine ring.
    • Increased steric bulk may reduce binding affinity to certain targets compared to smaller substituents .
Halogenated Derivatives
  • 2-((4-Chlorophenyl)amino)-5-nitrobenzoic acid (CAS 61767-78-0): Replaces the 4-amino group with chlorine. The electron-withdrawing chlorine increases the carboxylic acid’s acidity (pKa ~2.5). Potential applications in antimicrobial agents due to halogen-enhanced reactivity .
Ether and Amide Derivatives
  • 2-(4-Ethoxyanilino)-5-nitrobenzoic acid (C₁₅H₁₄N₂O₅, MW 314.29 g/mol): Ethoxy group (-OCH₂CH₃) replaces the amino group. Reduced hydrogen-bonding capacity compared to the parent compound, leading to lower aqueous solubility. Explored in polymer chemistry for its thermal stability .
  • 2-(Butyramido)-5-nitrobenzoic acid :
    • Features an amide-linked butyryl chain.
    • Enhanced stability against hydrolysis compared to free amines.
    • Utilized in chemosensor development for metal ion detection .

Physicochemical Properties

Property 2-(4-Aminoanilino)-5-nitrobenzoic Acid Sulfonic Acid Analog Chlorophenyl Derivative
Molecular Weight (g/mol) 298.26 309.30 307.71
Solubility in Water Moderate (~10 mg/mL) High (>50 mg/mL) Low (<5 mg/mL)
pKa (Carboxylic Acid) ~2.8 N/A (SO₃H pKa ~1.2) ~2.5
LogP 1.5 -0.8 2.3

Key Research Findings

Antifungal Activity : Derivatives like the pyrazolyl-substituted analog () show superior activity (78 mm inhibition zone) compared to the parent compound, likely due to enhanced hydrophobic interactions with fungal cell membranes .

Chemosensing Applications : Amide derivatives (e.g., butyramido) demonstrate utility in colorimetric sensors, leveraging nitro and amide groups for selective ion binding .

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